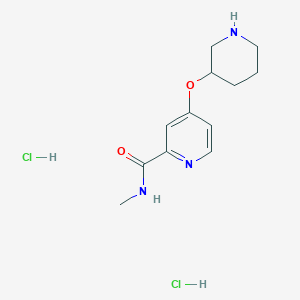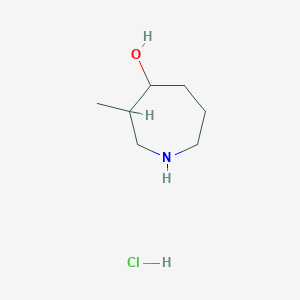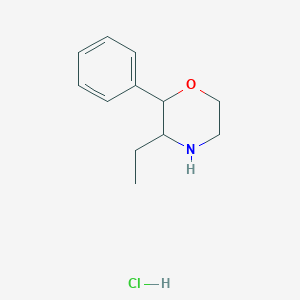
N-methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide dihydrochloride
Übersicht
Beschreibung
N-methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide dihydrochloride, also known as JNJ-31020028, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of allosteric modulators of the metabotropic glutamate receptor subtype 2 (mGluR2), which is involved in the regulation of glutamate neurotransmission in the brain.
Wissenschaftliche Forschungsanwendungen
Glycine Transporter 1 Inhibition
N-methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide dihydrochloride is related to compounds identified as potent and orally available glycine transporter 1 (GlyT1) inhibitors. A structurally diverse compound, similar in function, demonstrated significant GlyT1 inhibitory activity, favorable pharmacokinetics, and increased cerebrospinal fluid concentration of glycine in rats, indicating potential applications in central nervous system disorders (Yamamoto et al., 2016).
Anti-angiogenic and DNA Cleavage Activities
Compounds structurally related to N-methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide dihydrochloride have been studied for their anti-angiogenic and DNA cleavage properties. These novel piperidine analogues effectively inhibited the formation of blood vessels in the chick chorioallantoic membrane (CAM) model and exhibited varying intensities in DNA binding/cleavage assays, suggesting potential applications in anticancer therapies (Kambappa et al., 2017).
Novel Rho Kinase Inhibition
A synthetic process was developed for a compound closely related to N-methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide dihydrochloride, functioning as a novel Rho kinase inhibitor. This inhibitor is under investigation for the treatment of central nervous system disorders, signifying the potential application of related compounds in treating such conditions (Wei et al., 2016).
PCSK9 mRNA Translation Inhibition
Related compounds to N-methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide dihydrochloride were identified as small molecule inhibitors of PCSK9 mRNA translation. Analogues like 4d and 4g from this chemical series exhibited improved PCSK9 potency, ADME properties, and in vitro safety profiles, indicating potential for applications in cholesterol management (Londregan et al., 2018).
Eigenschaften
IUPAC Name |
N-methyl-4-piperidin-3-yloxypyridine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.2ClH/c1-13-12(16)11-7-9(4-6-15-11)17-10-3-2-5-14-8-10;;/h4,6-7,10,14H,2-3,5,8H2,1H3,(H,13,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVVWNFPTFSXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine](/img/structure/B1435473.png)
![(1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid](/img/structure/B1435474.png)






![5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B1435487.png)